molecular formula C14H15N B12940840 3-methyl-N-(p-tolyl)aniline

3-methyl-N-(p-tolyl)aniline

Cat. No.: B12940840
M. Wt: 197.27 g/mol
InChI Key: CDEMVHXVWFDSBJ-UHFFFAOYSA-N
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Description

3-methyl-N-(p-tolyl)aniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a methyl group at the third position of the aniline ring and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(p-tolyl)aniline can be achieved through various methods. One common approach involves the N-alkylation of 3-methylaniline with p-tolyl halides under basic conditions. Another method includes the reductive amination of 3-methylbenzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted aromatic compounds .

Scientific Research Applications

3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other advanced materials

Mechanism of Action

The mechanism by which 3-methyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions , where it undergoes oxidation or reduction, leading to the formation of different products .

Comparison with Similar Compounds

  • N,N-DI-P-TOLYLANILINE
  • n-phenyl di-p-tolylamine
  • PHENYL (DI-P-TOLYL)AMINE
  • 4-methyl-N-(4-methylphenyl)-N-phenyl-benzenamine
  • N-phenyl-N-(p-tolyl)-p-toluidine
  • 4,4-Dimethyltriphenylamine

Comparison: Compared to these similar compounds, 3-methyl-N-(p-tolyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3

InChI Key

CDEMVHXVWFDSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C

Origin of Product

United States

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